

An In-depth Technical Guide to 2-(Boc-amino)-4-methoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-Butyl (5-methoxy-2-nitrophenyl)carbamate*

Cat. No.: B153054

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-(Boc-amino)-4-methoxy-1-nitrobenzene, a notable intermediate in synthetic organic chemistry. This document is intended to be a valuable resource for professionals in research and development.

Core Properties and Data

2-(Boc-amino)-4-methoxy-1-nitrobenzene, also known as **tert-butyl (5-methoxy-2-nitrophenyl)carbamate**, is a nitrobenzene derivative featuring a tert-butoxycarbonyl (Boc) protected amine and a methoxy group. These functional groups make it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.

Table 1: Physicochemical Properties of 2-(Boc-amino)-4-methoxy-1-nitrobenzene and Related Compounds

Property	2-(Boc-amino)-4-methoxy-1-nitrobenzene	tert-Butyl (2-nitrophenyl)carbamate	tert-Butyl (4-methoxyphenyl)carbamate
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₅ [1]	C ₁₁ H ₁₄ N ₂ O ₄	C ₁₂ H ₁₇ NO ₃
Molecular Weight	268.27 g/mol [1]	238.23 g/mol	223.27 g/mol
Appearance	Yellow solid (predicted)	Yellow solid [2]	White solid [2]
Melting Point	Data not available	89-90 °C [2]	94-96 °C [2]
Solubility	Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water. [3]	Data not available	Data not available

Synthesis and Purification

The synthesis of 2-(Boc-amino)-4-methoxy-1-nitrobenzene can be achieved through the protection of the amino group of a precursor molecule. A common and effective method involves the reaction of 4-fluoro-2-methoxy-5-nitroaniline with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis of 2-(Boc-amino)-4-methoxy-1-nitrobenzene

This protocol is adapted from the synthesis of structurally related compounds.

Materials:

- 4-fluoro-2-methoxy-5-nitroaniline
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA)
- 4-(Dimethylamino)pyridine (DMAP)

- Dichloromethane (DCM)
- Hexane
- Ethyl acetate

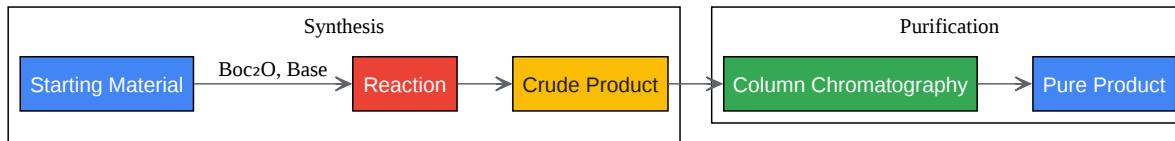
Procedure:

- In a round-bottomed flask, dissolve 4-fluoro-2-methoxy-5-nitroaniline in dichloromethane.
- Add triethylamine and a catalytic amount of DMAP to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture at room temperature.
- Stir the reaction mixture for several hours and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 2-(Boc-amino)-4-methoxy-1-nitrobenzene.

Purification:

The crude product can be further purified by recrystallization. A common method involves dissolving the solid in a minimal amount of a hot solvent mixture, such as hexane/dichloromethane, and allowing it to cool slowly to form crystals. The crystals are then collected by filtration, washed with a cold solvent, and dried under vacuum.^[4]

Below is a visual representation of the general synthesis workflow.

[Click to download full resolution via product page](#)

General workflow for synthesis and purification.

Spectroscopic Characterization

The structure of 2-(Boc-amino)-4-methoxy-1-nitrobenzene can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Predicted and Comparative ¹H and ¹³C NMR Chemical Shifts

Compound	¹ H NMR (CDCl ₃ , δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)
2-(Boc-amino)-4-methoxy-1-nitrobenzene (Predicted)	~1.5 (s, 9H, C(CH ₃) ₃), ~3.8 (s, 3H, OCH ₃), ~7.0-8.5 (m, 3H, Ar-H)	~28.3 (C(CH ₃) ₃), ~56.0 (OCH ₃), ~81.0 (C(CH ₃) ₃), Aromatic carbons in the range of 110-150, ~153.0 (C=O)
tert-Butyl (2-nitrophenyl)carbamate[2]	1.54 (s, 9H), 7.08 (t, 1H), 7.60 (t, 1H), 8.18 (d, 1H), 8.55 (d, 1H), 9.65 (bs, 1H)	28.2, 81.8, 120.7, 121.8, 125.8, 135.7, 135.9, 152.2
tert-Butyl (4-methoxyphenyl)carbamate[2]	1.50 (s, 9H), 3.77 (s, 3H), 6.44 (bs, 1H), 6.82 (d, 2H), 7.26 (d, 2H)	28.3, 55.4, 80.1, 114.1, 120.5, 131.4, 153.2, 155.6

Mass Spectrometry: The mass spectrum of 2-(Boc-amino)-4-methoxy-1-nitrobenzene is expected to show a molecular ion peak corresponding to its molecular weight.

Potential Applications and Biological Relevance

Derivatives of nitroaniline are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The presence of the nitro group, an electron-withdrawing moiety, is often crucial for their mechanism of action.

While specific biological data for 2-(Boc-amino)-4-methoxy-1-nitrobenzene is not readily available, related N-substituted 2-nitroaniline derivatives have been investigated for their potential as:

- Anticancer Agents: Some derivatives have shown cytotoxic effects against various cancer cell lines.[\[5\]](#)
- Antimicrobial Agents: Certain nitroaniline compounds have demonstrated efficacy against a range of bacterial and fungal strains.[\[5\]](#)

The Boc-protected amine in 2-(Boc-amino)-4-methoxy-1-nitrobenzene serves as a key functional handle for further synthetic modifications, allowing for the introduction of diverse substituents to explore structure-activity relationships.

The general workflow for evaluating the biological activity of such compounds is depicted below.



[Click to download full resolution via product page](#)

Workflow for biological evaluation.

Experimental Protocol: General Antimicrobial Susceptibility Testing

Materials:

- Test compound (e.g., a derivative of 2-(Boc-amino)-4-methoxy-1-nitrobenzene)
- Bacterial or fungal strains

- Appropriate broth medium (e.g., Mueller-Hinton broth)
- 96-well microtiter plates

Procedure:

- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.
- Serial Dilution: Perform serial dilutions of the test compound in the broth within the 96-well microtiter plate.
- Inoculation: Inoculate each well with the microbial suspension.
- Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.^[5]

Safety and Handling

Detailed safety information for 2-(Boc-amino)-4-methoxy-1-nitrobenzene is not available. However, based on the safety data for structurally related nitroaromatic compounds, it should be handled with care. It is advisable to treat the compound as potentially hazardous.

General Precautions:

- Use in a well-ventilated area or under a fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- In case of contact, wash the affected area thoroughly with water.

- Store in a cool, dry, and well-ventilated place away from incompatible materials.

This guide provides a foundational understanding of 2-(Boc-amino)-4-methoxy-1-nitrobenzene. Further research is warranted to fully elucidate its physicochemical properties and explore its potential applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. rsc.org [rsc.org]
- 3. chembk.com [chembk.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Boc-amino)-4-methoxy-1-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b153054#2-boc-amino-4-methoxy-1-nitrobenzene-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com